3-Oxo-2-thiophen-2-ylmethyl-2,3-dihydro-1H-isoindole-4-carboxylic acid
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Overview
Description
Scientific Research Applications
Synthesis and Structural Analysis
Research on compounds structurally related to "3-Oxo-2-thiophen-2-ylmethyl-2,3-dihydro-1H-isoindole-4-carboxylic acid" includes studies on their synthesis and the exploration of their electronic structure and intermolecular interactions. Vrabel et al. (2014) investigated the electronic structure, synthesis, and intermolecular interactions of piperidine-2-carboxylic acid derivatives, highlighting the crystalline behavior and disordered thiophene rings, which are linked through hydrogen bonds and weak interactions to form multidimensional networks in the crystal structures (V. Vrabel, J. Sivý, P. Šafár̆, & S. Marchalin, 2014).
Novel Synthetic Pathways and Compounds
The exploration of synthetic pathways leading to new compounds incorporating the isoindole and thiophene units is a significant area of research. Melo et al. (2004) discussed the thermolysis of tetrahydrothiazolo[2,3-a]isoindole-3-carboxylic acids, leading to novel isoindoles and thiazolo[3,2-c][1,3]benzoxazines, illustrating the potential for creating diverse molecular structures starting from related compounds (T. P. Melo, Catarina I. A. Santos, A. Gonsalves, J. A. Paixão, & A. Beja, 2004).
Chemical Properties and Interactions
Studies also extend to understanding the chemical properties and potential interactions of compounds with a similar structural framework. Horak et al. (2017) presented an efficient approach to synthesize thieno[2,3-f]isoindole-4-carboxylic acids, leveraging the intramolecular Diels-Alder vinylthiophen reaction, highlighting the synthetic utility and chemical reactivity of these compounds (Y. Horak, Roman Z. Lytvyn, Ye.-O. Laba, Yuriy V. Homza, V. Zaytsev, M. Nadirova, Tatiana V. Nikanorova, F. Zubkov, A. Varlamov, & M. Obushak, 2017).
Biological Applications
The investigation into the biological activities of compounds bearing the isoindole and thiophene moieties is another critical area of research. Courtney et al. (2004) described a novel class of 2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acids as inhibitors of heparanase, demonstrating potent inhibitory activity and highlighting their potential as therapeutic agents (S. Courtney, P. Hay, R. Buck, Claire S Colville, D. Porter, D. Scopes, Faye C Pollard, M. Page, J. Bennett, M. Hircock, E. Mckenzie, C. Stubberfield, & P. Turner, 2004).
Safety and Hazards
Properties
IUPAC Name |
3-oxo-2-(thiophen-2-ylmethyl)-1H-isoindole-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3S/c16-13-12-9(3-1-5-11(12)14(17)18)7-15(13)8-10-4-2-6-19-10/h1-6H,7-8H2,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWVPWLGLDOABBA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC=C2)C(=O)O)C(=O)N1CC3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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